REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]2[N:13]=[C:12](C3C=CC=C(Br)C=3)[N:11]=[C:10]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.CC1(C)C2=CC3NC4C(C=3C=C2C2C1=CC=CC=2)=CC=CC=4.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>CC1C=CC(C)=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:21]1([C:10]2[N:11]=[CH:12][N:13]=[C:8]([C:4]3[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=3)[N:9]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:4.5.6|
|
Name
|
2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1=NC(=NC(=N1)C1=CC(=CC=C1)Br)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC=C2C=2C1=CC=1NC3=CC=CC=C3C1C2)C
|
Name
|
Rb2CO3
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
washed three times with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with hot toluene
|
Type
|
CUSTOM
|
Details
|
recrystallised three times from toluene
|
Type
|
CUSTOM
|
Details
|
giving 13.1 g (15 mmol)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NC=N1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |